

# Henatinib Analytical Method & Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Henatinib

CAS No.: 1239269-51-2

Cat. No.: S548092

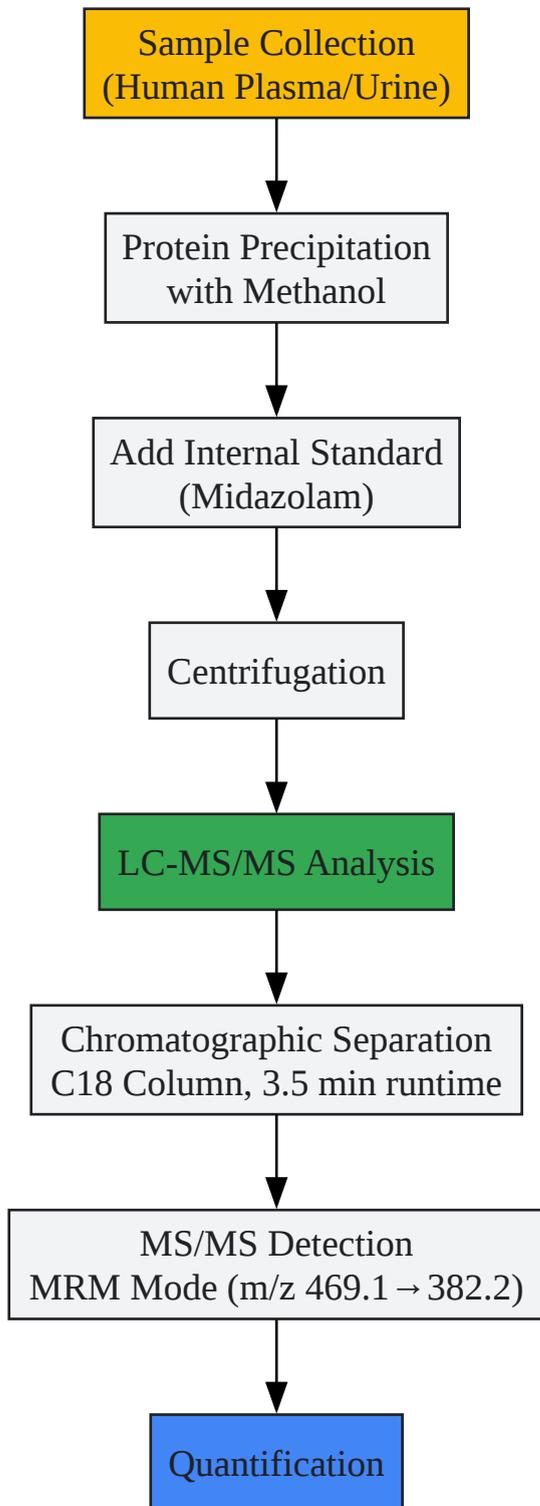
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The following table summarizes the key components of the LC-MS/MS method and the validation parameters reported for **henatinib** in the 2013 study [1].

Method Aspect	Description
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix	Human Plasma and Urine
Sample Preparation	Protein Precipitation with Methanol
Internal Standard	Midazolam
Chromatographic Column	XBridge C18 (50 mm × 2.1 mm, 2.5 μm)
Mobile Phase	5mM Ammonium Formate (pH 9.5)-Acetonitrile-Methanol (60:30:10, v/v/v)
Detection Mode	Positive Ion Multiple Reaction Monitoring (MRM)
Ion Transition (m/z)	469.1 → 382.2 (Henatinib)
Run Time	3.5 minutes per sample

| **Validation Parameter** | **Results for Plasma** | **Results for Urine** | | :--- | :--- | :--- | | **Linearity Range** |  
0.100 - 400 ng/mL | 1.00 - 2500 ng/mL | | **Lower Limit of Quantification (LLOQ)** | 0.100 ng/mL | 1.00  
ng/mL | | **Intra-day Precision (% RSD)** | < 8.6% | < 9.2% | | **Inter-day Precision (% RSD)** | Information  
not explicitly detailed in abstract | | **Accuracy (Deviation from Nominal)** | Within  $\pm 6.8\%$  | Within  $\pm 6.8\%$  |

The workflow of the analytical method is outlined in the diagram below.



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## Key Principles for Modern Method Validation

Since the available data on **henatinib** is limited, when developing a new analytical method, you should follow established regulatory guidelines. The ICH Q2(R2) guideline provides the definitive framework for validating analytical procedures [2]. The core parameters to establish are summarized below.

Validation Parameter	Brief Description and Purpose
<b>Specificity</b>	Ability to unequivocally assess the analyte in the presence of other components like impurities or matrix.
<b>Linearity</b>	Ability to obtain results that are directly proportional to the concentration of the analyte.
<b>Range</b>	The interval between the upper and lower concentrations for which linearity, accuracy, and precision are demonstrated.
<b>Accuracy</b>	Closeness of agreement between the measured value and the true value.
<b>Precision</b>	Closeness of agreement between a series of measurements (Repeatability, Intermediate Precision, Reproducibility).
<b>Detection Limit (LOD)</b>	Lowest amount of analyte that can be detected, but not necessarily quantified.
<b>Quantitation Limit (LOQ)</b>	Lowest amount of analyte that can be quantified with acceptable precision and accuracy.
<b>Robustness</b>	Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

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## References

1. Determination of henatinib in human plasma and urine by liquid... [pubmed.ncbi.nlm.nih.gov]
2. ICH Q2(R2) Validation of analytical procedures [ema.europa.eu]

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**Address:** Ontario, CA 91761, United States  
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